molecular formula C10H13ClN2O B044750 N-(tert-Butyl)-6-chloronicotinamide CAS No. 115309-58-5

N-(tert-Butyl)-6-chloronicotinamide

Cat. No. B044750
M. Wt: 212.67 g/mol
InChI Key: OJIUMMXADBUVFN-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-6-chloronicotinamide is a compound of interest in various chemical research domains, particularly for its potential utility in organic synthesis and medicinal chemistry. Its unique structure offers avenues for exploration in the design of pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds often involves novel organic transformations, highlighting the versatility of tert-butyl and chloronicotinamide groups in facilitating chemical reactions. For instance, efficient synthetic routes have been developed for related compounds, such as 2-aryl-6-chloronicotinamides, through regioselective Suzuki coupling, demonstrating the feasibility of modifying the chloronicotinamide scaffold for various applications (Yang et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized using techniques like X-ray diffraction, NMR, IR, and MS. These methods provide detailed information on the arrangement of atoms within the molecule and the geometry around metal centers when applicable. For example, organotin(IV) complexes have been synthesized and characterized, revealing various geometries from tetrahedral to distorted octahedral (Shpakovsky et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving N-(tert-Butyl)-6-chloronicotinamide derivatives often exploit the reactive nature of the tert-butyl and chloronicotinamide groups. These reactions include chlorination, oxidation, and coupling reactions, enabling the synthesis of a wide range of functionalized compounds (Kumar & Kaushik, 2007).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application in synthesis and material design. These properties are influenced by the molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties, such as reactivity, selectivity, and potential for further functionalization, are central to the utility of N-(tert-Butyl)-6-chloronicotinamide derivatives in organic synthesis and pharmaceutical research. For example, tert-butyl-N-chlorocyanamide has been highlighted for its versatility in chlorination and oxidation reactions, indicating the potential chemical utility of related compounds (Kumar & Kaushik, 2007).

Scientific Research Applications

  • Oxidation of Sulfur Mustard and Simulants : It has been found effective in oxidizing sulfur mustard and its simulants to nontoxic sulfoxides in semi-aqueous medium, even at subzero temperatures (Kumar & Kaushik, 2006).

  • Synthesis of Chlorophosphates : It acts as a mild and efficient reagent for synthesizing dialkyl/diaryl chlorophosphates under mild conditions in quantitative yields (Kumar & Kaushik, 2006).

  • Organic Transformations : Recognized as a versatile, safe, and recyclable reagent for various organic transformations, including chlorination and oxidation reactions (Kumar & Kaushik, 2007).

  • Herbicidal Activity : Derivatives of nicotinic acid, including N-(tert-Butyl)-6-chloronicotinamide, show excellent herbicidal activity against certain weeds, indicating potential for new herbicide development (Yu et al., 2021).

  • Insecticidal Activities : Novel N-tert-butyl-N'-thio compounds have shown insecticidal activities against pests like the Oriental armyworm and bean aphids, suggesting potential for use in aphid control programs (Shang et al., 2010).

  • Drug Discovery Potential : N-tert-butyl-4-benzoylnicotinamide exhibits properties suggesting potential for drug discovery (Valter, Batse, & Petrova, 1986).

  • Antimalarial Development : N-tert-butyl isoquine, a derivative, has been identified as an affordable and effective antimalarial, with completed preclinical development for human trials (O’Neill et al., 2009).

  • Antioxidant Applications : Certain derivatives, like N,N-di-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-tert-butylcarbamide, show strong anti-oxidizing action, enhancing anti-oxidizing stability in applications (Glebova et al., 1982).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it .

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis method .

properties

IUPAC Name

N-tert-butyl-6-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIUMMXADBUVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473525
Record name N-tert-Butyl-6-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)-6-chloronicotinamide

CAS RN

115309-58-5
Record name N-tert-Butyl-6-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-butyl-6-chloronicotinamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

25.7 ml (349 mMol) Thionylchloride and 0.5 ml (6.35 mMol) DMF were added to a suspension of 50.0 g (317 mMol) 6-chloro-nicotinic acid in 250 ml toluene and the reaction mixture was heated to 80° C. for 2 hours. After cooling to 10° C., 100.5 ml (952 mMol) tert.-butylamine were added over 40 minutes and stirring was pursued for 30 minutes at the same temperature. 250 ml Aqueous sodium hydroxide 2N were added and the mixture was stirred 30 minutes at room temperature. Dilution with 300 ml water and extraction with ethyl acetate yielded 63.3 g (94%) N-tert.-butyl-6-chloro-nicotinamide as a beige powder of m.p.=108-110° C.
Quantity
25.7 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
catalyst
Reaction Step One
Quantity
100.5 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared by the same method as that described in Example 26, using 6-chloronicotinic acid and t-butylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Hawad, O Bayh, C Hoarau, F Trécourt, G Quéguiner… - Tetrahedron, 2008 - Elsevier
Regioselective deprotonation of N-methyl- and tert-butylpyridine carboxamides using lithium magnesiates bases was achieved at room temperature avoiding nucleophilic addition on …
Number of citations: 18 www.sciencedirect.com
程超, 申屠宝卿 - 高校化学工程学报, 2019 - xml-data.org
: 以N-叔丁基-6-氯烟酰胺(化合物2) 为原料, 经1, 4-加成与氧化, 缩合, N-去烷基化, Hofmann 重排反应, 采用叠缩工艺合成了(6-(4-甲基哌嗪-1-基)-4-(邻甲苯) 吡啶-3-基) 氨基甲酸甲酯(化合物1). …
Number of citations: 4 www.xml-data.org

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